![molecular formula C6H7N3O2S B2735466 6,7-Dihydro-4H-triazolo[5,1-c][1,4]thiazine-3-carboxylic acid CAS No. 1783511-32-9](/img/structure/B2735466.png)
6,7-Dihydro-4H-triazolo[5,1-c][1,4]thiazine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6,7-Dihydro-4H-triazolo[5,1-c][1,4]thiazine-3-carboxylic acid” is a heterocyclic compound . Heterocyclic compounds are cyclic compounds with at least two different elements as atoms of ring members . Triazole compounds, which include two carbon and three nitrogen atoms, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activities
Research has indicated that derivatives of phenothiazine, which share structural similarities with 6,7-Dihydro-4H-triazolo[5,1-c][1,4]thiazine-3-carboxylic acid, exhibit promising antibacterial and antifungal properties. These activities are attributed to the interaction of the pharmacophoric substituent and the multicyclic ring system with biological systems, enabling penetration through biological membranes (Pluta, Morak-Młodawska, & Jeleń, 2011).
Antimicrobial and Antitumor Properties
Triazole derivatives, including 1,2,3-triazole and 1,2,4-triazole families, have been extensively studied for their broad range of biological activities. These compounds, related to the triazolo-thiazine core, show significant anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, underscoring the therapeutic potential of these heterocyclic compounds in treating various diseases and conditions (Ferreira et al., 2013).
Green Synthesis and Medicinal Importance
Thiazine derivatives, including benzothiazine and its analogs, are of significant interest due to their green synthesis methods and medicinal importance. These compounds, structurally related to this compound, act as antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, and anticancer agents. This highlights the importance of thiazine compounds in drug discovery and the potential for developing new therapeutic agents with reduced environmental impact (Badshah & Naeem, 2016).
Antibacterial Activity Against Staphylococcus aureus
Triazole-containing hybrids have shown potential as potent inhibitors against Staphylococcus aureus, a highly contagious pathogen responsible for a broad spectrum of diseases. This includes 1,2,3-triazole and 1,2,4-triazole derivatives, highlighting the role of these compounds in addressing antibiotic resistance and the need for novel anti-S. aureus agents (Li & Zhang, 2021).
Propiedades
IUPAC Name |
6,7-dihydro-4H-triazolo[5,1-c][1,4]thiazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2S/c10-6(11)5-4-3-12-2-1-9(4)8-7-5/h1-3H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZJXXSDQUQFAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=C(N=NN21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
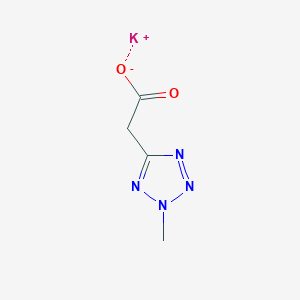
![N-(3-methoxyphenyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanamide](/img/structure/B2735384.png)
![1-methyl-N-(3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2735385.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]acetic acid](/img/structure/B2735389.png)
![1-[4-(Benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B2735390.png)
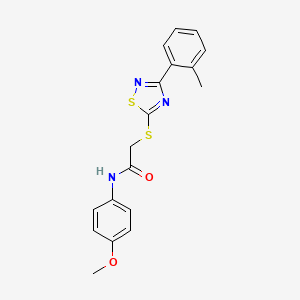
![tert-butyl N-{3-[(1-cyanocyclobutyl)(methyl)carbamoyl]phenyl}carbamate](/img/structure/B2735393.png)
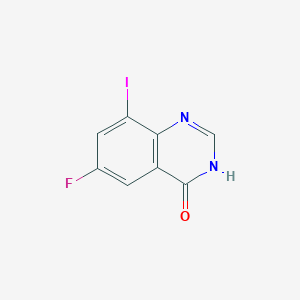
![2-fluoro-4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2735395.png)
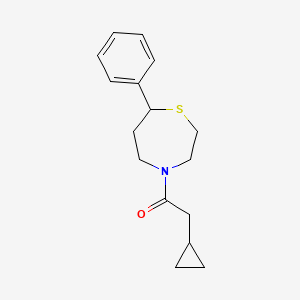
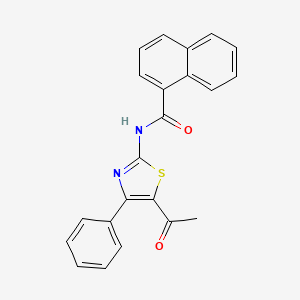

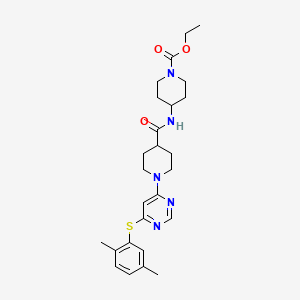
![6-Ethyl-2-(3-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2735406.png)
